molecular formula C14H13NO3 B14641888 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione CAS No. 53250-42-3

4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14641888
CAS No.: 53250-42-3
M. Wt: 243.26 g/mol
InChI Key: OPZISVSPBVCFMH-UHFFFAOYSA-N
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Description

4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a methylanilino group, and a cyclohexa-diene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of gentisic acid with aniline derivatives under oxidative conditions. The process can be carried out using periodate oxidants, which facilitate the coupling of the aniline derivative to the cyclohexa-diene-dione core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diene-dione core to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the diene-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodates and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted aromatic compounds.

Scientific Research Applications

4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of both methoxy and methylanilino groups, which confer distinct chemical properties and potential biological activities.

Properties

CAS No.

53250-42-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)15-11-7-12(16)13(17)8-14(11)18-2/h3-8,15H,1-2H3

InChI Key

OPZISVSPBVCFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C=C2OC

Origin of Product

United States

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